2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
Description
2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a 2-butyl group, a 3-methoxy substituent, and a carboxamide moiety at position 6, where the amide nitrogen is substituted with a 3-methylbutyl chain. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.44 g/mol (calculated from structural data). The indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms, provides a rigid scaffold that may enhance binding affinity in pharmacological contexts.
Properties
CAS No. |
919107-04-3 |
|---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-butyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-5-6-11-21-18(23-4)15-8-7-14(12-16(15)20-21)17(22)19-10-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,19,22) |
InChI Key |
ZFXKFYFXCAJXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Indazole Core
The synthesis of the indazole nucleus is a critical first step. Recent literature and patents reveal several effective strategies:
Reductive Cyclization of Substituted Benzamidines or Hydrazones
Substituted benzamidines derived from 2-nitrobenzonitriles undergo organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles. Alternatively, substituted hydrazones prepared from 2-nitrobenzaldehydes and phenylhydrazine can be cyclized reductively to yield 2H-indazol-2-amines. These methods provide good functional group tolerance and moderate to high yields.Transition Metal-Catalyzed C-H Activation and Cyclization
Rhodium(III) or cobalt(III) catalysts promote C-H functionalization of azobenzenes or related precursors with aldehydes or acrylates to form 2H-indazoles. These reactions typically proceed under mild conditions (e.g., 100 °C in 1,4-dioxane) and tolerate a wide range of substituents, enabling scalable synthesis.
Installation of the 2-Butyl and N-(3-methylbutyl) Substituents
Alkylation at the 2-Position
The 2-butyl substituent is introduced via alkylation of the 2-position of the indazole ring, commonly using butyl halides (e.g., butyl bromide) under basic conditions. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO, with potassium carbonate or sodium hydride as the base.Amide Formation at the 6-Carboxyl Group
The N-(3-methylbutyl) group is attached through amide bond formation at the 6-carboxylic acid or ester precursor. This step involves:- Activation of the carboxylic acid (or ester hydrolysis to acid) by coupling agents such as EDCI, DCC, or via acid chlorides.
- Reaction with 3-methylbutylamine under controlled temperature (0–25 °C) in solvents like dichloromethane or THF.
- Purification by aqueous work-up and chromatographic methods.
Representative Synthetic Scheme
Analytical and Purification Techniques
- UPLC-MS and HPLC are used to monitor reaction progress and purity. Retention times for intermediates and final products typically range from 0.9 to 1.2 minutes under standard methods.
- NMR Spectroscopy (1H, 13C) confirms structural integrity and substitution patterns.
- Mass Spectrometry (ESI-MS) confirms molecular weight and identity.
- Preparative HPLC and lyophilization are employed for final product purification to achieve high purity suitable for research applications.
Summary of Key Research Findings
- The synthesis of 2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is efficiently achieved through a multi-step sequence starting from substituted nitrobenzonitriles or benzaldehydes.
- Organophosphorus-mediated reductive cyclization is a robust method for indazole ring formation.
- Transition metal-catalyzed C-H activation offers alternative routes with good functional group tolerance.
- Subsequent methoxylation, alkylation, and amide coupling steps are well-established, providing high yields and purity.
- The synthetic approach allows for structural diversity, facilitating medicinal chemistry exploration of indazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the alkyl side chains using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the indazole core.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Indazole derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair mechanisms in cancer cells. Research indicates that compounds similar to 2-butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide exhibit selective antiproliferative effects against BRCA-deficient cancer cells, suggesting potential in targeted cancer therapies .
-
Antiprotozoal Activity :
- Studies have highlighted the antiprotozoal properties of indazole derivatives. Modifications in the structure, such as the introduction of specific substituents, have enhanced activity against protozoan pathogens like Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups at certain positions on the indazole ring significantly improve efficacy .
- Pharmacokinetic Properties :
Case Studies
- PARP Inhibition Study :
-
Antiprotozoal Evaluation :
- Compounds structurally related to this indazole derivative were evaluated for their antiprotozoal activity. Modifications at the 2-position of the phenyl ring significantly increased potency against E. histolytica (IC50 = 0.740 µM), highlighting the importance of structural variations for enhanced efficacy .
Mechanism of Action
The mechanism of action of 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Core Structure Variations
- Indazole vs. Benzothiazole : The indazole core (two nitrogens) offers distinct electronic properties compared to benzothiazole (one nitrogen, one sulfur). Indazoles are more rigid and may exhibit stronger π-π stacking interactions in biological targets, whereas benzothiazoles are often utilized for their electron-deficient aromatic systems .
- Methanimine vs. Carboxamide: The volatile methanimine derivative () lacks the indazole scaffold and carboxamide group, explaining its low molecular weight and volatility. This contrasts sharply with the target compound’s non-volatile, pharmacologically relevant structure .
Substituent Effects
- N-Substituent Branching: The 3-methylbutyl group in the target compound introduces steric bulk and lipophilicity, whereas the 4-phenylbutyl substituent in the ChemTik analog adds aromaticity, increasing logP (octanol-water partition coefficient) by ~1.5 units (estimated). This could enhance tissue distribution but reduce aqueous solubility .
- Electron-Donating vs. In contrast, the trifluoromethyl group in the benzothiazole patent compound withdraws electrons, enhancing resistance to oxidative metabolism .
Biological Activity
2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide, also known by its CAS number 919107-04-3, is a synthetic compound belonging to the indazole family. Indazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H27N3O2 |
| Molecular Weight | 317.43 g/mol |
| CAS Number | 919107-04-3 |
| IUPAC Name | 2-butyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
The biological activity of 2-butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with various receptors and enzymes, influencing their activity.
- Signaling Pathways : It has been shown to modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related indazole compounds against various cancer cell lines. For instance, hybrid compounds derived from indazole scaffolds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin and imatinib in HeLa cells (IC50 = 0.16 µM) . This suggests that compounds similar to 2-butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide may possess comparable or enhanced anticancer activity.
Anti-inflammatory Effects
Indazole derivatives have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines and modulate immune responses has been documented in several studies. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Indazole derivatives have shown activity against various pathogens, suggesting a broad spectrum of antimicrobial efficacy. The structure-activity relationship (SAR) studies indicate that modifications on the indazole core can enhance antimicrobial potency.
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative study evaluated the cytotoxic effects of several indazole derivatives on cancer cell lines such as HeLa and K562. The results indicated that specific substitutions on the indazole scaffold significantly improved cytotoxicity .
- Antiprotozoal Activity : In vitro analyses demonstrated that certain indazole derivatives exhibited potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The SAR analysis revealed that electron-withdrawing groups at specific positions on the indazole ring enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
